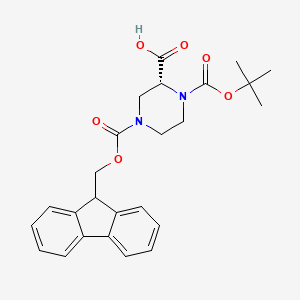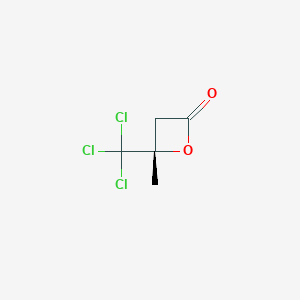
(S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone
Overview
Description
Scientific Research Applications
Polymerization and Macromolecular Synthesis
- (S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone has been explored in the anionic polymerization of β-lactones. Studies by Kurcok et al. (1995) and Jedliński et al. (1987) demonstrate its use in creating polyester macromonomers and block polymers, respectively. These processes yield functionalized polyesters with specific end-groups and controlled molecular weight and composition (Kurcok, Matuszowicz, & Jedliński, 1995) (Jedliński, Kowalczuk, Kurcok, Brzoskowska, & Franěk, 1987).
Synthesis of Amino Acid Precursors
- Research by Tennyson et al. (2002) highlights the use of this compound as a versatile amino acid synthon. It is shown to be effective in synthesizing various gamma-substituted alpha-amino acid precursors, exemplified by the synthesis of a protected homoserine equivalent and a naturally occurring alpha-amino acid (Tennyson, Cortez, Galicia, Kreiman, Thompson, & Romo, 2002).
Material Science and Structural Analysis
- The compound's role in material science and structural analysis is noted in studies like those of Campi et al. (1990) and Coffey & Hershberger (1976). These studies involve the synthesis and structural elucidation of related β-lactones, contributing to an understanding of their stability and properties, including microwave spectrum analysis and ring puckering vibrations (Campi, Dyall, Fallon, Jackson, Perlmutter, & Smallridge, 1990) (Coffey & Hershberger, 1976).
Development of Functionalized Polymers
- The development of functionalized polymers using this compound is described by Leboucher-Durand et al. (1996). Their work involves creating racemic and optically active derivatives, useful for preparing functionalized multimeric macromolecules like reactive polymers and macromolecular drug carriers (Leboucher-Durand, Langlois, & Guérin, 1996).
properties
IUPAC Name |
(4S)-4-methyl-4-(trichloromethyl)oxetan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3O2/c1-4(5(6,7)8)2-3(9)10-4/h2H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYJBPXTAZJPGX-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)O1)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC(=O)O1)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460481 | |
| Record name | (4S)-4-Methyl-4-(trichloromethyl)oxetan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone | |
CAS RN |
93206-60-1 | |
| Record name | (4S)-4-Methyl-4-(trichloromethyl)oxetan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



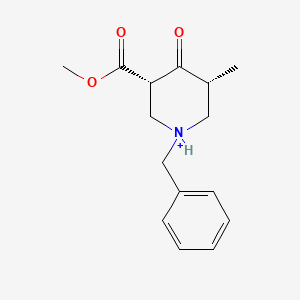
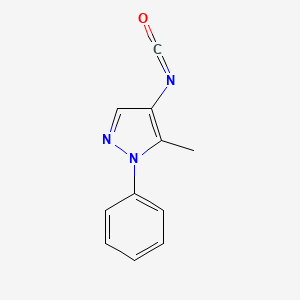
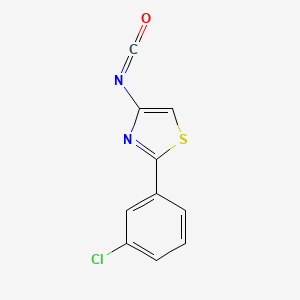

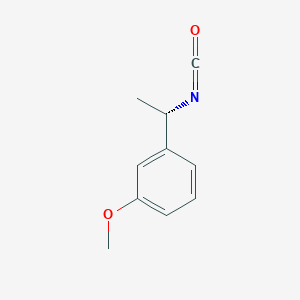
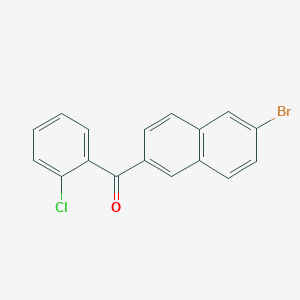
![11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B1599593.png)
